molecular formula C9H13NS B8637177 [1-(thiophen-2-yl)cyclobutyl]methanamine

[1-(thiophen-2-yl)cyclobutyl]methanamine

Cat. No.: B8637177
M. Wt: 167.27 g/mol
InChI Key: GTUVTTAJTJDQFW-UHFFFAOYSA-N
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Description

[1-(Thiophen-2-yl)cyclobutyl]methanamine is a bicyclic amine featuring a cyclobutane core substituted with a thiophen-2-yl group and a methanamine side chain. The thiophene moiety introduces aromaticity and electron-rich characteristics, while the cyclobutane ring imposes steric constraints that influence molecular conformation and reactivity.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

(1-thiophen-2-ylcyclobutyl)methanamine

InChI

InChI=1S/C9H13NS/c10-7-9(4-2-5-9)8-3-1-6-11-8/h1,3,6H,2,4-5,7,10H2

InChI Key

GTUVTTAJTJDQFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(thiophen-2-yl)cyclobutyl]methanamine typically involves the reaction of a cyclobutyl derivative with a thienyl group and subsequent introduction of the methylamine group. One common method involves the use of cyclobutyl bromide and thienyl lithium, followed by the addition of methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(thiophen-2-yl)cyclobutyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

[1-(thiophen-2-yl)cyclobutyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(thiophen-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutane Ring

The cyclobutane ring can be functionalized with diverse aromatic or heteroaromatic groups, altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Cyclobutane Molecular Weight (g/mol) Key Applications/Properties References
[1-(4-Chlorophenyl)cyclobutyl]methanamine 4-Chlorophenyl ~197.67 Marketed compound with industrial relevance; used in pharmaceutical intermediates
[1-(2-Fluorophenyl)cyclobutyl]methanamine 2-Fluorophenyl 215.7 (HCl salt) Research chemical with available safety data; potential CNS applications
[1-(2,4-Dichlorophenyl)cyclobutyl]methanamine 2,4-Dichlorophenyl 230.14 Explored in agrochemical synthesis
[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine 4-Methylpiperazinyl ~203.3 Component of p97 ATPase inhibitors

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F): Enhance stability and lipophilicity, improving membrane permeability in drug candidates .
  • Piperazinyl Substituents : Introduce basicity and hydrogen-bonding capacity, critical for enzyme inhibition .

Core Structure Modifications

Methanamine Derivatives Without Cyclobutane
Compound Name Core Structure Molecular Weight (g/mol) Properties/Applications References
N-(Thiophen-2-ylmethylene)methanamine Linear methanamine ~165.2 Schiff base intermediate; catalytic applications
N-(Thiophen-2-yl)-1-(thiophen-2-yl)methanamine Bis-thiophene methanamine 207.0 Redox-active ligand in Cu catalysis
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine Thiazole-thiophene hybrid 196.3 Electronic materials; heterocyclic diversity

Key Observations :

  • Removal of the cyclobutane ring reduces steric hindrance, favoring planar conformations for π-system interactions.
  • Thiazole-thiophene hybrids exhibit enhanced electronic properties due to conjugated systems .

Physicochemical and Spectroscopic Data

  • NMR Shifts : Thiophene protons in [1-(thiophen-2-yl)cyclobutyl]methanamine analogs resonate at δ 6.3–7.7 ppm, while cyclobutane protons appear at δ 1.5–4.0 ppm .
  • Mass Spectrometry : Molecular ions ([M+H]⁺) for cyclobutylmethanamines range from 190–250 m/z, depending on substituents .
  • Solubility : Polar substituents (e.g., piperazinyl) improve aqueous solubility, while aryl groups enhance organic phase partitioning .

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